molecular formula C21H20ClNO4S2 B11681875 (5Z)-5-{3-chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{3-chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11681875
M. Wt: 450.0 g/mol
InChI Key: BAPVDQRSMRMYLV-WQRHYEAKSA-N
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Description

(5Z)-5-{3-chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a benzylidene group, and multiple substituents that contribute to its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{3-chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, including the formation of the thiazolidinone ring and the introduction of various substituents. Common synthetic methods include:

    Formation of the Thiazolidinone Ring: This step often involves the reaction of a thiourea derivative with a halogenated ketone under basic conditions to form the thiazolidinone ring.

    Introduction of Substituents: The benzylidene group and other substituents are introduced through various reactions, such as nucleophilic substitution and condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{3-chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

(5Z)-5-{3-chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-{3-chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-{3-chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development.

Properties

Molecular Formula

C21H20ClNO4S2

Molecular Weight

450.0 g/mol

IUPAC Name

(5Z)-5-[[3-chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxyphenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H20ClNO4S2/c1-12-4-5-15(8-13(12)2)26-6-7-27-19-16(22)9-14(10-17(19)25-3)11-18-20(24)23-21(28)29-18/h4-5,8-11H,6-7H2,1-3H3,(H,23,24,28)/b18-11-

InChI Key

BAPVDQRSMRMYLV-WQRHYEAKSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)OCCOC2=C(C=C(C=C2Cl)/C=C\3/C(=O)NC(=S)S3)OC)C

Canonical SMILES

CC1=C(C=C(C=C1)OCCOC2=C(C=C(C=C2Cl)C=C3C(=O)NC(=S)S3)OC)C

Origin of Product

United States

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